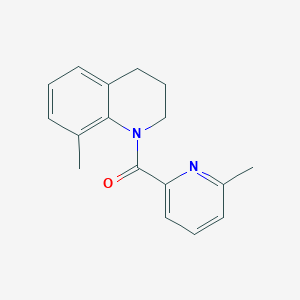
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 is a lipoate analog that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes and disrupts the energy metabolism of cancer cells.
Mecanismo De Acción
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide targets the mitochondrial TCA cycle enzymes, including pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and succinate dehydrogenase. By inhibiting these enzymes, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide disrupts the energy metabolism of cancer cells, leading to decreased ATP production and increased oxidative stress. This results in apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to induce apoptosis and cell death in cancer cells through the disruption of the mitochondrial TCA cycle. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide also increases oxidative stress in cancer cells, leading to DNA damage and cell death. In addition, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has several advantages for lab experiments, including its potent anticancer activity and ability to enhance the activity of other anticancer agents. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide is also commercially available for research purposes, making it easily accessible for scientists. However, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has some limitations for lab experiments, including its high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. One direction is to evaluate the efficacy of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide in combination with other anticancer agents in clinical studies. Another direction is to investigate the potential of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide as a radiosensitizer in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide and its potential for targeting specific cancer types.
Métodos De Síntesis
The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide involves the condensation of N-cyclopropyl-2-bromoacetamide with 1-methylidene-3-oxoisoindoline in the presence of a base. The resulting product is then treated with lithium hydroxide to form N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide. The synthesis of N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been reported in several publications, and the compound is commercially available for research purposes.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been extensively studied in preclinical and clinical settings for its anticancer activity. In preclinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown potent activity against a wide range of cancer cell lines, including pancreatic, breast, lung, and colon cancer. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been shown to enhance the activity of other anticancer agents, such as gemcitabine and paclitaxel, in preclinical studies.
In clinical studies, N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has been evaluated in patients with advanced solid tumors, including pancreatic cancer, non-small cell lung cancer, and hepatocellular carcinoma. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has shown promising results in these studies, with some patients experiencing partial or complete responses to treatment. N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide has also been well-tolerated, with a manageable safety profile.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(1-methylidene-3-oxoisoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-9-12-5-3-4-6-13(12)15(19)17(9)10(2)14(18)16-11-7-8-11/h3-6,10-11H,1,7-8H2,2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYKIYSIOKRJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)N2C(=C)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)

![(1-Methylsulfonylpiperidin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7509871.png)
![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)

![2-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B7509901.png)
![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)

